An In-Depth Technical Guide to 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
An In-Depth Technical Guide to 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
CAS Number: 876132-77-3 | Molecular Formula: C₈H₅BrF₃NO | Molecular Weight: 268.03 g/mol
This technical guide provides a comprehensive overview of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, characterization, reactivity, and potential applications of this compound, grounding all technical information in established chemical principles.
Strategic Importance in Medicinal Chemistry
3-Bromo-5-trifluoromethylbenzaldehyde oxime emerges from a class of highly functionalized aromatic compounds that serve as critical building blocks in the synthesis of complex molecular architectures.[1] The strategic value of this molecule is derived from the unique interplay of its three key structural features: the trifluoromethyl group, the bromine atom, and the oxime functionality.
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The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety is a cornerstone of modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it increases lipophilicity, which can improve membrane permeability and cellular uptake, and can modulate pKa and hydrogen bonding potential, thereby influencing a compound's binding affinity to biological targets.[2]
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The Bromo Substituent (-Br): The bromine atom at the meta-position provides a versatile handle for further synthetic elaboration. It is an excellent leaving group for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
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The Oxime Functional Group (-C=NOH): The oxime is more than just a derivative of the parent aldehyde; it is a functional group with its own rich chemistry. It can act as a precursor to nitriles, amides (via the Beckmann rearrangement), and various heterocyclic systems.[3] The oxime's hydrogen bond donor and acceptor capabilities can also play a direct role in molecular recognition at a receptor binding site.
Collectively, these features make 3-Bromo-5-trifluoromethylbenzaldehyde oxime a high-value intermediate for creating novel therapeutic agents and agrochemicals.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value/Description | Source(s) |
| CAS Number | 876132-77-3 | [4] |
| Molecular Formula | C₈H₅BrF₃NO | [4] |
| Molecular Weight | 268.03 g/mol | [4] |
| Appearance | Typically a powder or liquid | [1] |
| Purity | Commercially available at ≥95% or ≥97% | [1][4] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area | [1][5] |
Predicted Spectroscopic Data
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the two protons of the oxime group (one on carbon, one on oxygen).
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Aromatic Region (δ 7.5 - 8.2 ppm): The three protons on the aromatic ring will appear as distinct signals, likely multiplets or broad singlets, due to small meta-couplings. The electron-withdrawing nature of the -CF₃ and -Br groups will shift these protons downfield.
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Oxime Proton (CH=N, δ ~8.1 ppm): The proton attached to the oxime carbon is expected to appear as a singlet in the downfield region, similar to the aldehydic proton of its precursor.
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Hydroxyl Proton (N-OH, δ >9.0 ppm): The hydroxyl proton of the oxime is typically broad and its chemical shift is highly dependent on solvent and concentration. It may exchange with deuterium in D₂O.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide key information about the carbon skeleton.
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Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic shift.
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Trifluoromethyl Carbon (-CF₃, δ ~123 ppm, q): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 272 Hz).
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Oxime Carbon (C=NOH, δ ~150 ppm): This carbon is expected to be significantly deshielded and will appear downfield.
¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.
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Trifluoromethyl Signal (-CF₃, δ ~ -63 ppm): A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard like CFCl₃.[6] This signal provides a clean handle for monitoring reactions and purity.
Synthesis and Purification
The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is a straightforward condensation reaction between its parent aldehyde and hydroxylamine. The protocol below is a representative procedure designed to be a self-validating system, where successful completion of each stage can be monitored to ensure a high-quality outcome.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for the oxime.
Detailed Experimental Protocol: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
This protocol is adapted from standard procedures for the synthesis of aryl oximes.
Materials:
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3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq)
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Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
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Sodium acetate (CH₃COONa) or Pyridine (1.5 eq)
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Ethanol or Methanol
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).
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Causality: The alcohol serves as a solvent that is compatible with both the organic starting material and the aqueous base solution, creating a homogeneous reaction environment.
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Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water. Add this aqueous solution dropwise to the stirring alcoholic solution of the aldehyde at room temperature.
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Causality: Sodium acetate acts as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine nucleophile required for the reaction. An excess ensures complete liberation.
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Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
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Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot (which is typically less polar) and the appearance of a new, more polar product spot indicates reaction progression.
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Work-up: Once the reaction is complete, reduce the volume of the solvent under reduced pressure using a rotary evaporator. Add deionized water to the residue to precipitate the crude product or to dissolve the inorganic salts.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
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Causality: The product oxime is significantly more soluble in the organic solvent (ethyl acetate) than in water, allowing for its separation from inorganic byproducts.
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Washing: Wash the combined organic layers with water and then with brine.
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Causality: The water wash removes any remaining water-soluble impurities, and the brine wash helps to remove residual water from the organic phase, initiating the drying process.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if it is an oil or if impurities are difficult to remove.
Reactivity and Synthetic Potential
The true value of 3-Bromo-5-trifluoromethylbenzaldehyde oxime lies in its potential for further chemical transformations, providing access to a wide range of more complex molecules.
Key Reaction Pathways
Caption: Key reaction pathways for synthetic elaboration.
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Dehydration to Nitrile: The oxime can be readily dehydrated to the corresponding nitrile, 3-Bromo-5-(trifluoromethyl)benzonitrile, using various reagents such as acetic anhydride, thionyl chloride, or via thermal methods. This provides a route to carboxylic acids, amines, and tetrazoles.[7]
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Beckmann Rearrangement: Under acidic conditions (e.g., PCl₅, H₂SO₄, or solid acid catalysts), the oxime can undergo a Beckmann rearrangement to form N-(3-Bromo-5-(trifluoromethyl)phenyl)formamide. This reaction is a powerful tool for generating substituted amides.[3]
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Cross-Coupling Reactions: The aryl bromide is primed for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functional groups, which is a highly valuable strategy in drug discovery programs to rapidly explore chemical space around a core scaffold.
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Reduction: The oxime can be reduced to the corresponding hydroxylamine or primary amine, depending on the reducing agent and conditions used.
Safety and Handling
As a research chemical, 3-Bromo-5-trifluoromethylbenzaldehyde oxime should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) for the oxime is not widely available, a hazard assessment can be extrapolated from its precursor and related compounds.
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Precursor Hazards: The starting material, 3-Bromo-5-(trifluoromethyl)benzaldehyde, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] It is reasonable to assume the oxime product carries similar hazards.
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General Handling:
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Use in a well-ventilated area, preferably a chemical fume hood.[5]
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][8]
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Avoid inhalation of dust or vapors.[5]
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
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Wash hands thoroughly after handling.[8]
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Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry, drug discovery, and agrochemical research. Its trifluoromethyl and bromo substituents provide a powerful combination of properties that can enhance biological activity and synthetic versatility. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16115438, 3-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde. Wiley-VCH GmbH. Retrieved from SpectraBase. URL: [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
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Kelley, C. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Quora. URL: [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.
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Ali, M. A., & Yoo, H. S. (2010). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. The Journal of Organic Chemistry, 75(24), 8467–8476. URL: [Link]
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Magritek. (2021). A true multinuclear spectroscopy case study. Magritek. URL: [Link]
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ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. URL: [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Oxford Lab Chem. URL: [Link]
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